molecular formula C15H14O2S B14602616 5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one CAS No. 59181-54-3

5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one

Cat. No.: B14602616
CAS No.: 59181-54-3
M. Wt: 258.3 g/mol
InChI Key: GQBKGRMHJALIBY-UHFFFAOYSA-N
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Description

5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one: is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with a cyclopentylidene group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diketones or 1,4-diols.

    Introduction of the Cyclopentylidene Group: This can be achieved through the reaction of the furan ring with cyclopentanone under acidic or basic conditions.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using phenylthiol or its derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, leading to a variety of substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides, amines, or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones or other oxygenated derivatives, while substitution reactions can produce a wide range of substituted furans.

Scientific Research Applications

5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism by which 5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating biological responses.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one: can be compared with other furan derivatives such as:

    2-Furylmethyl Ketone: Similar in having a furan ring but differs in substituents.

    3-Phenylsulfanyl Furan: Shares the phenylsulfanyl group but lacks the cyclopentylidene group.

    Cyclopentyl Furan: Contains the cyclopentyl group but not the phenylsulfanyl group.

The uniqueness of This compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

CAS No.

59181-54-3

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

5-cyclopentylidene-3-phenylsulfanylfuran-2-one

InChI

InChI=1S/C15H14O2S/c16-15-14(18-12-8-2-1-3-9-12)10-13(17-15)11-6-4-5-7-11/h1-3,8-10H,4-7H2

InChI Key

GQBKGRMHJALIBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2C=C(C(=O)O2)SC3=CC=CC=C3)C1

Origin of Product

United States

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